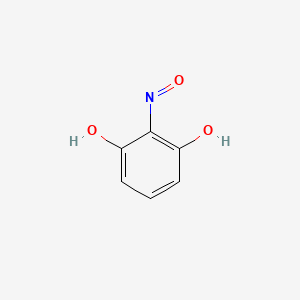

2-Nitrosobenzene-1,3-diol

Description

Significance of Aromatic Nitroso Compounds in Advanced Organic Synthesis

Aromatic nitroso compounds, or nitrosoarenes, are highly reactive and versatile building blocks in organic chemistry. rsc.orgrsc.org Their utility stems from the rich reactivity of the nitroso group (–N=O), which can act as an electrophile, nucleophile, or radical acceptor. researchgate.net This versatility allows nitrosoarenes to participate in a wide array of transformations, including cycloadditions, ene reactions, and multicomponent reactions, providing access to complex nitrogen-containing molecules that are often difficult to synthesize by other methods. rsc.orgresearchgate.net

Nitrosoarenes are particularly valued for their role in constructing N-heterocycles and sterically hindered secondary amines. rsc.org They are known to undergo hetero-Diels-Alder reactions to form 1,2-oxazine scaffolds, which are precursors to valuable synthetic and medicinal building blocks like β-aminoalcohols. researchgate.net Furthermore, the development of radical reactions involving nitrosoarenes has opened new avenues for forming C-N bonds under mild conditions. rsc.org The ability of the nitroso group to be easily transformed into other functionalities, such as amines, further enhances its synthetic value. scispace.com

Contextualization of Benzenediols in Chemical Transformations

Benzenediols, which are phenols containing two hydroxyl groups on a benzene (B151609) ring, exist as three isomers: catechol (1,2-), resorcinol (B1680541) (1,3-), and hydroquinone (B1673460) (1,4-). wikipedia.org The 1,3-diol arrangement found in resorcinol imparts specific reactivity. The hydroxyl groups are electron-donating, activating the aromatic ring toward electrophilic substitution at positions 2, 4, and 6. britannica.compatsnap.com This high reactivity makes resorcinol a crucial intermediate in the synthesis of a wide range of products, including resins, dyes, pharmaceuticals, and adhesives. britannica.comwikipedia.org

Resorcinol and its derivatives undergo numerous characteristic reactions. For instance, it reacts with phthalic anhydride (B1165640) to form fluorescein (B123965) and engages in Pechmann condensation with β-keto esters to produce coumarins. aakash.ac.in It is also a key component in the production of resorcinol-formaldehyde resins, which are valued for their adhesive properties. patsnap.com The ability of the two hydroxyl groups to participate in hydrogen bonding and act as ligands for metal ions also contributes to the diverse applications of the resorcinol framework. patsnap.com

Properties of Benzenediol Isomers

| Property | Catechol (1,2-Benzenediol) | Resorcinol (1,3-Benzenediol) | Hydroquinone (1,4-Benzenediol) |

|---|---|---|---|

| IUPAC Name | benzene-1,2-diol | benzene-1,3-diol | benzene-1,4-diol |

| Formula | C₆H₆O₂ | C₆H₆O₂ | C₆H₆O₂ |

| Molar Mass | 110.1 g/mol | 110.1 g/mol | 110.1 g/mol |

| Appearance | Colorless to white solid | White crystalline solid | White granular solid |

| Melting Point | 105 °C | 110 °C | 172 °C |

| Boiling Point | 245.5 °C | 277 °C | 287 °C |

| Key Reactivity | Used in synthesis, acts as a precursor to pesticides and perfumes. | Highly reactive toward electrophilic substitution, used in resins and dyes. wikipedia.orgaakash.ac.in | Acts as a reducing agent, used in photographic developers and as a polymerization inhibitor. atamankimya.comchemeurope.com |

Data sourced from references wikipedia.orgwikipedia.orgaakash.ac.inatamankimya.comchemeurope.com

Research Trajectories for Multifunctional Aromatic Systems

Modern chemical synthesis is increasingly driven by the goal of creating complex, functional molecules with high efficiency. Multifunctional aromatic systems are central to this endeavor. These compounds, which bear several reactive groups, can serve as versatile platforms for building intricate molecular architectures, such as metal-organic frameworks (MOFs) and porous aromatic frameworks (PAFs). mdpi.comresearchgate.net The strategic placement of different functional groups on a single aromatic core allows for controlled, stepwise reactions and the tuning of electronic, optical, and material properties.

Future research in this area is focused on several key directions:

Development of Sustainable Synthesis: Creating new, environmentally friendly methods for synthesizing complex aromatic compounds using renewable resources and green catalysts. numberanalytics.comnih.gov

Novel Applications: Exploring the use of multifunctional aromatics in emerging fields like energy storage, electronics, and sensor technology. mdpi.comnumberanalytics.com

Advanced Materials: Designing and constructing novel polymers and frameworks with tailored properties, such as high thermal stability, porosity, and specific catalytic activity, by using multifunctional aromatic building blocks. researchgate.nete-bookshelf.de

Biocatalysis: Employing enzymes to achieve selective modifications, such as phosphorylation, on complex aromatic substrates under mild conditions. chemrxiv.org

The study of molecules like 2-Nitrosobenzene-1,3-diol, which combines distinct and reactive functional groups, aligns perfectly with these research trajectories, promising new discoveries in synthesis and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66266-79-3 |

|---|---|

Molecular Formula |

C6H5NO3 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

2-nitrosobenzene-1,3-diol |

InChI |

InChI=1S/C6H5NO3/c8-4-2-1-3-5(9)6(4)7-10/h1-3,8-9H |

InChI Key |

VBIXSHPPIPNDLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrosobenzene 1,3 Diol and Its Derivatives

Direct Electrophilic Aromatic Nitrosation Approaches

The direct introduction of a nitroso group onto the resorcinol (B1680541) ring is a primary synthetic strategy. Resorcinol's activated aromatic system, a result of its two electron-donating hydroxyl groups, facilitates electrophilic substitution. patsnap.com However, this high reactivity also necessitates careful control to achieve the desired product selectively.

Investigation of Nitrosating Agents and Reaction Conditions

The choice of nitrosating agent and reaction conditions is critical in the synthesis of 2-nitrosobenzene-1,3-diol. A common method for the nitrosation of resorcinol involves the use of sodium nitrite (B80452) in an acidified solution. google.com This in situ generation of nitrous acid (HNO₂) provides the electrophilic nitrosating species.

The pH of the reaction medium significantly influences the nitrosation process. Acidic conditions, typically in the range of pH 3-5, are considered high-risk for promoting nitrosation. usp.org Studies on the nitrosation of other phenolic compounds have shown that the reaction rate can be strongly inhibited by increasing the pH of the medium. researchgate.net

Various nitrosating agents can be considered, including nitrites (like sodium nitrite), nitrous acid, nitric oxide, nitrosyl halides, dinitrogen trioxide, and dinitrogen tetroxide. meggle-pharma.com The specific agent employed can impact the reaction's efficiency and the profile of byproducts formed.

| Nitrosating Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Sodium Nitrite (NaNO₂) / Acid | Aqueous acidic solution (e.g., with HCl or H₂SO₄) | Commonly used for in situ generation of nitrous acid. google.com |

| Nitrous Acid (HNO₂) | Generated in situ from nitrites. | The primary electrophile in many nitrosation reactions. meggle-pharma.com |

| Dinitrogen Trioxide (N₂O₃) | Can be formed from nitrous acid. | A potent nitrosating agent. meggle-pharma.com |

Regioselectivity Control in Aromatic Nitrosation

Controlling the position of the incoming nitroso group on the resorcinol ring is a key challenge. The two hydroxyl groups in resorcinol are ortho- and para-directing, making the C2, C4, and C6 positions susceptible to electrophilic attack. researchgate.net The high reactivity of resorcinol can lead to the formation of multiple isomers and di-substituted products, such as 2,4-dinitrosoresorcinol. researchgate.nettandfonline.com

Achieving regioselectivity for the 2-position to form this compound requires careful manipulation of reaction parameters. Strategies to control regioselectivity in electrophilic aromatic substitution often involve the use of catalysts, modifying the substrate, or optimizing reaction conditions. numberanalytics.com For instance, in the related nitration of resorcinol, the use of a blocking group, such as sulfonation, can direct the incoming electrophile to a specific position. pku.edu.cn A similar strategy could potentially be applied to nitrosation.

Research on the nitrosation of resorcinol monoethers has demonstrated regioselective outcomes, suggesting that modification of the hydroxyl groups can influence the site of nitrosation. researchgate.net The choice of solvent can also play a role; for example, increasing the percentage of an organic solvent like acetonitrile (B52724) in water has been shown to inhibit the nitrosation of other phenolic compounds. researchgate.net

Exploration of Catalytic Systems for Nitrosation Reactions

Catalysis can enhance the rate and selectivity of nitrosation reactions. While information specifically on catalytic systems for the synthesis of this compound is limited, principles from related reactions can be informative. For instance, in the nitrosation of other compounds, various species can act as catalysts. Thiocyanate, found in human saliva, is a particularly effective catalyst for nitrosamine (B1359907) formation. nih.gov

In the context of electrophilic aromatic substitution on phenols, various catalysts have been explored for nitration, which shares mechanistic similarities with nitrosation. These include:

Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been used for the nitration of phenols with dilute nitric acid. researchgate.net

Solid acid catalysts such as hydrous zirconia, sulfated titania, and zeolites have also been employed in phenol (B47542) nitration. researchgate.net

Organocatalysts , for example, iodosylbenzene has been used for the electrophilic nitration of phenols. acs.org

These catalytic approaches, by modulating the generation or delivery of the electrophile, could potentially be adapted to control the regioselective nitrosation of resorcinol.

Analysis of Side Reaction Pathways and Byproduct Formation in Synthesis

The synthesis of nitro- and nitroso-aromatic compounds is often accompanied by side reactions. In the case of resorcinol nitrosation, the high reactivity can lead to the formation of di- and tri-substituted products. For example, studies have shown that the reaction of resorcinol with sodium nitrite can lead to dinitrosated products with nitroso groups at the C2 and C4 (or C6) positions. researchgate.netnih.gov

Furthermore, oxidation of the desired nitroso compound can occur, potentially leading to the corresponding nitro compound, 2-nitrobenzene-1,3-diol. Oxidation can also lead to the formation of tarry decomposition products, a common issue in the direct nitration of highly reactive phenols. msu.edu

The synthesis of 2-nitrobenzene-1,3-diol itself, a related compound, is known to be accompanied by unexpected side products, highlighting the importance of careful reaction control and product analysis. pku.edu.cnccspublishing.org.cn In the synthesis of 4,6-dinitroresorcinol (B1581181) from resorcinol, the formation of 2,4-dinitroresorcinol (B3191118) and styphnic acid are noted as undesirable side products. google.com

Indirect Synthetic Routes

An alternative to direct nitrosation is the synthesis of this compound from a precursor molecule that already possesses a nitrogen-containing functional group at the desired position.

Oxidation of Aromatic Amines and Hydroxylamines

The oxidation of an aromatic amine, specifically 2-aminobenzene-1,3-diol, presents a viable indirect route to this compound. The oxidation of aryl amines can proceed through the corresponding hydroxylamine (B1172632) to the nitroso compound, and further oxidation can yield the nitroarene. mdpi.com

Various oxidizing agents can be employed for the conversion of anilines to nitroso compounds. The selectivity of this oxidation is a key consideration, as over-oxidation can lead to the formation of nitro compounds and other byproducts like azoxybenzenes. mdpi.com

The synthesis of the starting material, 2-aminobenzene-1,3-diol, can be achieved through methods such as the reduction of 2-nitrobenzene-1,3-diol. This creates a synthetic cycle where the nitro compound can be a precursor to the amine, which is then oxidized back to the nitroso derivative.

| Oxidizing Agent | Substrate | Product | Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) with catalyst | Aryl Amines | Nitrosoarenes/Nitroarenes | Catalysts like MoO₃/KOH can favor nitrosoarenes, while others can lead to nitroarenes. mdpi.com |

| Peracetic Acid | Anilines | Nitroarenes | Can also produce azoxyarenes as byproducts. mdpi.com |

| Sodium Perborate | Anilines | Nitroarenes | Effective for anilines with electron-withdrawing groups. mdpi.com |

Reductive Dimerization of Nitrosobenzenes to Azoxybenzenes as a Synthetic Strategy

The reductive dimerization of nitrosobenzenes presents an effective and straightforward method for preparing substituted azoxybenzenes. organic-chemistry.orgnih.gov This process is significant as azoxy compounds are often products derived from nitroso precursors, and understanding this reaction is crucial in the context of synthesizing and handling nitroso compounds. The dimerization typically proceeds without the need for additional catalysts or reagents and is applicable to a wide array of substrates with different substitution patterns. organic-chemistry.orgresearchgate.net

By heating nitrosobenzenes in a solvent like isopropanol (B130326), they can undergo reductive dimerization to form the corresponding azoxy compounds in high yields. thieme-connect.com The reaction's efficiency can be influenced by the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to favor the reaction, while electron-donating groups may necessitate longer reaction times or the addition of an acid catalyst to deactivate the electron-rich functionalities. thieme-connect.com For instance, the synthesis of azoxybenzene (B3421426) from nitrosobenzene (B162901) can be achieved with a 92% yield when heated in isopropanol for 24 hours. thieme-connect.com

A variety of solvents can be employed for this transformation, with isopropanol often proving to be highly efficient. acs.org However, reactions have been successfully carried out in benzene, dichloroethane, and even water, where water itself may act as the reductant. acs.orgnih.gov The use of N,N-diisopropylethylamine (DIPEA) as a cost-effective catalyst in water has been demonstrated as a green and sustainable approach, providing high yields at room temperature. nih.govacs.org

The applicability of this reductive dimerization has been demonstrated for a wide range of differently substituted nitrosobenzenes. d-nb.info The effects of various functional groups on reaction parameters such as conversion, yield, and reaction times have been analyzed in detail. d-nb.info

Table 1: Reductive Dimerization of Substituted Nitrosobenzenes

Data sourced from a study on reductive dimerization in isopropanol. thieme-connect.com

Functional Group Interconversions on Precursor Molecules

The synthesis of this compound often relies on the strategic manipulation of functional groups on precursor molecules. Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. imperial.ac.ukscribd.com

A common pathway to nitroso compounds is through the oxidation of primary amines. nih.gov For the synthesis of this compound, this would involve the oxidation of 2-aminobenzene-1,3-diol. Various oxidizing agents have been employed for the conversion of anilines to nitrosobenzenes, including Caro's acid and peracetic acid. nih.govmdpi.com The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding nitro compound. mdpi.com

Alternatively, the reduction of a nitro group is a fundamental transformation in organic chemistry and can serve as a route to the target molecule. acs.org The synthesis could start from 2-nitrobenzene-1,3-diol, which is a known compound. ccspublishing.org.cnmanchesterorganics.com Partial reduction of the nitro group to a hydroxylamine, followed by oxidation, can yield the desired nitroso compound. However, controlling the reduction to stop at the hydroxylamine stage can be challenging, as the reaction can proceed to the amine. acs.org

Another key strategy involves the direct introduction of a nitroso group onto the benzene-1,3-diol (resorcinol) ring. A reasonable synthetic approach for preparing 2-nitrobenzene-1,3-diol starts from resorcinol. chegg.com Direct nitrosation of activated aromatic rings like phenols can be achieved using nitrosating agents such as nitrous acid (generated in situ from sodium nitrite and a mineral acid). nih.gov The hydroxyl groups on resorcinol are strong activating groups, which would direct the electrophilic substitution to the ortho and para positions.

The interconversion of functional groups is also critical for introducing or modifying substituents on the aromatic ring to produce derivatives. For example, hydroxyl groups can be converted to ethers to act as protecting groups during certain reaction steps and then deprotected later in the synthetic sequence. Halogen atoms can be introduced and subsequently displaced via nucleophilic substitution reactions. solubilityofthings.comvanderbilt.edu

Optimization of Synthetic Pathways for Yield and Purity

Optimizing synthetic pathways is crucial for maximizing the yield and purity of the desired product, such as this compound. This involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, reaction time, and reactant concentrations.

In the context of nitrobenzene (B124822) synthesis, response surface methodology (RSM) has been used to optimize reaction conditions. For the synthesis of nitrobenzene catalyzed by sulfated silica, parameters such as sulfuric acid concentration, stirring time, and reaction temperature were optimized to achieve a yield of 63.38%. researchgate.net Similarly, in the synthesis of para-aminophenol from nitrobenzene, optimizing the reaction temperature to 70°C, sulfuric acid concentration to 1.5 M, and reaction time to 150 minutes led to an optimal yield. rasayanjournal.co.in

For the reductive dimerization of nitrosobenzenes, optimization studies have revealed the significant impact of the solvent and catalyst. While isopropanol was found to be highly efficient, an excellent yield of 93% was obtained using water as a green solvent. acs.orgacs.org Further optimization showed that the catalyst amount could be reduced to just 0.25 equivalents of DIPEA while maintaining a high yield. acs.org Continuous flow synthesis using microfluidic reactors with gel-bound catalysts represents another advanced optimization strategy, allowing for the formation of azoxybenzenes in minutes under mild conditions with good to nearly quantitative yields. d-nb.info

The purity of the final product is paramount, and optimization often involves minimizing the formation of side products. For instance, in the synthesis of 2-nitrobenzene-1,3-diol, analysis of unexpected products from side reactions is an important aspect of refining the procedure. ccspublishing.org.cn Purification techniques such as flash column chromatography and recrystallization are essential post-synthesis steps to ensure high purity. nih.gov

Table 2: Optimization of Nitrosobenzene Dimerization with DIPEA Catalyst

Data sourced from a study on the sustainable synthesis of azoxybenzenes. acs.org

Mechanistic Aspects of 2 Nitrosobenzene 1,3 Diol Reactivity

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

Influence of the Nitroso Group on Aromatic Ring Reactivity

The nitroso group (–NO) is a potent deactivating group in the context of electrophilic aromatic substitution (EAS). lkouniv.ac.in Its electron-withdrawing nature diminishes the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. lkouniv.ac.in This deactivation stems from two primary electronic effects:

Inductive Effect: The nitrogen and oxygen atoms of the nitroso group are highly electronegative, leading to a strong electron-withdrawing inductive effect (–I) that pulls electron density away from the aromatic ring through the sigma bond.

Resonance Effect: The nitroso group also exerts a powerful electron-withdrawing resonance effect (–R). It can delocalize the ring's pi electrons onto the nitroso group, which places a positive charge within the aromatic ring.

Due to these combined effects, the nitroso group significantly reduces the rate of electrophilic attack. Furthermore, this deactivation is most pronounced at the ortho and para positions relative to the nitroso group. Consequently, the nitroso group acts as a meta-director for incoming electrophiles. lkouniv.ac.in

Conversely, the strong electron-withdrawing character of the nitroso group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). vulcanchem.commsu.edu By withdrawing electron density, it stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the addition of a nucleophile, thereby facilitating the substitution reaction, particularly when the nitroso group is ortho or para to a suitable leaving group. msu.edumasterorganicchemistry.com

Role of Hydroxyl Groups in Activating or Directing Substitution

In contrast to the nitroso group, the hydroxyl (–OH) groups are powerful activating groups and ortho, para-directors in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com Their influence is also a combination of inductive and resonance effects, but with an opposing outcome:

Inductive Effect: The electronegative oxygen atom withdraws electron density from the ring via an inductive effect (–I). libretexts.org

Resonance Effect: The lone pairs of electrons on the oxygen atom can be donated into the aromatic pi system (+R effect). libretexts.org This resonance effect is significantly stronger than the inductive effect and increases the electron density of the ring, particularly at the ortho and para positions. libretexts.orglibretexts.org

This net donation of electron density makes the ring much more reactive toward electrophiles than benzene. masterorganicchemistry.com In 2-nitrosobenzene-1,3-diol, the two hydroxyl groups at positions 1 and 3 strongly activate the ring. Their directing effects reinforce each other, strongly favoring substitution at positions 4 and 6 (both ortho to one –OH and para to the other) and position 2 (ortho to both –OH groups).

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (EAS) | Directing Influence (EAS) |

|---|---|---|---|---|

| Nitroso (–NO) | Strongly Withdrawing (–I) | Strongly Withdrawing (–R) | Strongly Deactivating | Meta |

| Hydroxyl (–OH) | Withdrawing (–I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para |

Redox Chemistry of the Nitroso Moiety

The nitrogen atom in the nitroso group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction. This redox activity is a central feature of the chemistry of nitrosoaromatics.

Oxidative Transformations to Nitro and Other Derivatives

The nitroso group (–NO) can be oxidized to the corresponding nitro group (–NO₂). This transformation is a common reaction for nitroso compounds. Various oxidizing agents can accomplish this, including peroxy acids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com The oxidation of anilines to nitroarenes often proceeds through a nitrosobenzene (B162901) intermediate, highlighting the facility of the nitroso-to-nitro oxidation step. mdpi.com In some reaction schemes, the oxidation of a hydroxylamine (B1172632) species can also lead to the nitroso derivative, which is then further oxidized to the nitro compound. mdpi.com

Reductive Pathways to Amino and Hydroxylamine Species

The reduction of the nitroso group can proceed in stages, typically yielding hydroxylamine and then amine derivatives. This process is fundamental to the chemistry of nitroaromatics, where the nitroso compound is a key intermediate in the reduction of a nitro group to an amine. d-nb.infounimi.it

The reduction pathway can be summarized as follows: Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

In some cases, condensation reactions can occur between the nitroso intermediate and the hydroxylamine product to form an azoxy compound (Ar-N(O)=N-Ar), which can then be further reduced. unimi.itacs.org

Electron Transfer Processes in Reactions involving the Nitroso Group

Many reactions involving the nitroso group are initiated by electron transfer processes. The electronic structure of the nitroso group, with its high-energy HOMO, makes it amenable to forming reactive radical species. at.ua Electrochemical studies, such as cyclic voltammetry, have been instrumental in elucidating these mechanisms. d-nb.info

The reduction of nitrosobenzene, for example, can proceed through a stepwise or concerted electron-proton transfer pathway, depending on the reaction conditions. d-nb.info In the absence of a strong proton donor, the initial step is often a single-electron transfer (SET) to the nitroso compound to form a radical anion (Ar-NO•⁻). This radical anion is a key intermediate that can undergo subsequent protonation and further reduction.

In the presence of proton donors, the process can become a concerted proton-electron transfer, directly yielding a neutral radical species (Ar-N•OH). d-nb.info These electron transfer processes are not limited to reduction; single-electron transfer from a nucleophile to a nitroarene can initiate nucleophilic aromatic substitution. researchgate.net The ability of the nitroso group to readily accept an electron underlies its diverse reactivity in both redox and substitution reactions. at.ua

| Transformation | Product | Typical Reagents | General Mechanism |

|---|---|---|---|

| Oxidation | Nitro (Ar–NO₂) | H₂O₂, m-CPBA | Addition of an oxygen atom |

| Reduction | Hydroxylamine (Ar–NHOH) | Sn/HCl, Catalytic Hydrogenation (H₂/Pd-C) | Stepwise addition of electrons and protons |

| Amine (Ar–NH₂) |

Cycloaddition Reactions and Related Pericyclic Processes

Nitrosoarenes are potent dienophiles and electrophiles, readily participating in various cycloaddition and related pericyclic reactions.

Diels-Alder Reactions involving Nitrosoarenes

Nitrosoarenes are highly reactive dienophiles in hetero-Diels-Alder reactions, engaging with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine scaffolds. beilstein-journals.orgbeilstein-journals.org This reactivity is attributed to the polarized N=O bond. The reaction mechanism is generally considered to be concerted yet highly asynchronous. nih.gov

The regioselectivity of the nitroso Diels-Alder reaction is a critical aspect and is influenced by several factors, including the substituents on both the diene and the nitrosoarene, as well as reaction conditions like temperature and solvent. beilstein-journals.org Generally, for a 1-substituted diene, the frontier molecular orbitals (FMO) favor the formation of the proximal regioisomer where the nitrogen of the nitroso group is attached to the C4 of the diene. beilstein-journals.org Electron-donating groups on the dienophile can further influence this selectivity. beilstein-journals.org

Computational studies using density functional theory (B3LYP) have been instrumental in elucidating the transition states and energetics of these reactions. nih.gov These studies confirm a strong preference for an endo transition state, which is rationalized by the "exo lone pair effect," a repulsive interaction between the nitrogen's lone pair of electrons and the diene's π-system in the exo approach. beilstein-journals.orgnih.gov

For this compound, the electron-donating nature of the two hydroxyl groups is expected to influence its reactivity as a dienophile. While electron-withdrawing groups on the nitrosoarene typically enhance reactivity, the hydroxyl groups in this compound would likely modulate this reactivity. diva-portal.org

Table 1: General Regioselectivity in Nitroso Diels-Alder Reactions

| Diene Substitution | Nitrosoarene Substituent | Major Regioisomer |

| 1-Substituted | Electron-Donating | Distal |

| 1-Substituted | Electron-Withdrawing | Proximal |

| 2-Substituted | Electron-Donating | Proximal |

| 2-Substituted | Electron-Withdrawing | Proximal |

This table provides a generalized overview of regioselectivity trends. beilstein-journals.org

O-Nitroso Aldol (B89426) Reactions

The nitroso aldol reaction is a significant carbon-carbon bond-forming reaction where a nitroso compound reacts with an enol or enolate. csic.es This reaction can proceed through two main pathways, leading to either N-alkylation (α-hydroxyamination) or O-alkylation (α-aminoxylation) of the carbonyl compound. csic.es The regioselectivity between these two pathways is a key challenge and can be influenced by the choice of catalyst and reaction conditions. diva-portal.orgcsic.es

In the context of this compound, it would act as the electrophile. The reaction with a ketone, for instance, can be catalyzed by a chiral amine to produce an α-aminooxy carbonyl compound. nih.gov For example, the reaction of nitrosobenzene with cyclohexanone, catalyzed by a pyrrolidine-based tetrazole, yields the O-nitroso aldol product with high enantioselectivity. nih.gov The use of Lewis acids can also promote the O-selective nitroso aldol reaction, potentially through the in-situ formation of a nitroso dimer. csic.es

The development of asymmetric variants of the nitroso aldol reaction has been a major focus, allowing for the synthesis of optically active α-aminooxy and α-hydroxyamino carbonyl compounds. researchgate.net

Condensation Reactions with Active Methylene (B1212753) Compounds

Nitrosoarenes readily undergo condensation reactions with compounds containing active methylene groups (e.g., malonic esters, phenylacetonitrile). wikipedia.org This reaction, often referred to as the Ehrlich-Sachs reaction, typically yields an imine. wikipedia.org

The Knoevenagel condensation, a related reaction, involves the coupling of a carbonyl compound with an active methylene group, usually catalyzed by a weak base. researchgate.net While the classic Knoevenagel reaction involves aldehydes and ketones, the electrophilic nature of the nitroso group allows it to participate in similar transformations. researchgate.netorganic-chemistry.org The reaction of nitrosobenzene with phenylacetonitrile, for example, produces the corresponding imine. wikipedia.org

In some cases, the condensation with active methylene compounds can also lead to products of an O-nitroso-aldol reaction, resulting in an aminoxylation adduct. wikipedia.org The specific outcome of the reaction can depend on the nature of the active methylene compound and the reaction conditions.

Monomer-Dimer Equilibrium Dynamics of Nitrosobenzene Derivatives

A characteristic feature of nitrosoarenes is their existence in a monomer-dimer equilibrium. wikipedia.org In the solid state, they typically exist as the dimeric azodioxide, which is often colorless or pale yellow. wikipedia.orgacs.org In solution, this dimer is in equilibrium with the monomeric form, which is intensely colored (usually green or blue). wikipedia.orgnih.gov The dimerization can result in both cis and trans isomers of the azodioxide. wikipedia.org

Spectroscopic Monitoring of Equilibrium States

The monomer-dimer equilibrium of nitrosobenzene derivatives can be effectively monitored using various spectroscopic techniques.

UV-Visible Spectroscopy : The monomeric form of nitrosoarenes exhibits a characteristic absorption in the visible region (around 600-850 nm) due to the n → π* transition, which is responsible for their distinct color. nih.gov The dimer, being colorless or pale yellow, does not absorb significantly in this region. Thus, the intensity of this absorption band can be used to quantify the concentration of the monomer in solution. uchile.cl

NMR Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are powerful tools for studying the monomer-dimer equilibrium. scilit.com At lower temperatures, where the dimer is favored, distinct signals for the dimer can be observed. As the temperature increases, these signals decrease in intensity, while signals corresponding to the monomer appear and intensify. at.ua Variable-temperature NMR studies can provide thermodynamic data for the dissociation process. scilit.com Two-dimensional exchange spectroscopy (2D-EXSY) can be employed to investigate the kinetics of the monomer-dimer exchange. scilit.comresearchgate.net

Infrared Spectroscopy : The monomer and dimer forms of nitrosobenzenes have distinct IR absorption bands. acs.orgmdpi.com The monomer shows a characteristic N=O stretching vibration around 1500 cm⁻¹. mdpi.com The dimer exhibits bands corresponding to the azodioxide structure. Time-resolved IR spectroscopy can be used to follow the kinetics of dimerization in the solid state. mdpi.comnih.gov

Factors Influencing Equilibrium: Solvent, Temperature, and Substituents

The position of the monomer-dimer equilibrium is sensitive to several factors:

Temperature : The dissociation of the dimer to the monomer is an endothermic process. Therefore, according to Le Chatelier's principle, higher temperatures favor the monomeric form, while lower temperatures favor the dimer. wikipedia.org

Concentration : The dimerization is a bimolecular process. Consequently, higher concentrations favor the formation of the dimer, while the monomer is more prevalent in dilute solutions.

Solvent : The nature of the solvent plays a crucial role. In aqueous solutions, the equilibrium tends to shift towards the dimer, which is attributed to the dipolar stabilization of the more polar dimer structure. nih.gov In contrast, organic solvents often favor the monomer. nih.gov The use of supramolecular hosts, such as cyclodextrins, can encapsulate the monomer and shift the equilibrium in its favor even in aqueous media. nih.govacs.org

Substituents : The electronic and steric nature of substituents on the benzene ring significantly impacts the equilibrium. at.ua

Electronic Effects : Electron-withdrawing groups on the benzene ring tend to enhance the reactivity of the nitroso group and favor dimerization. at.ua Conversely, electron-donating groups, like the hydroxyl groups in this compound, are expected to deactivate the nitroso function and shift the equilibrium towards the monomer. at.ua

Steric Effects : Bulky ortho substituents can sterically hinder the formation of the dimer, thus favoring the monomeric form. at.ua

Table 2: Thermodynamic Data for Monomerization of Nitrosobenzene in Different Media

| Solvent | K (M) | ΔG° (kJ/mol) | Temperature (°C) |

| CD₂Cl₂ | 52 | -9.8 | 25 |

| D₂O | 3.6 x 10⁻⁴ | 20 | 27 |

Data for nitrosobenzene and a p-alkyl-substituted derivative, respectively, illustrating the significant effect of the medium on the equilibrium. nih.gov

Tautomeric Equilibria and Isomerism in 2 Nitrosobenzene 1,3 Diol Systems

Nitroso-Oxime Tautomerism Investigations

The presence of a hydrogen atom on the carbon adjacent to the nitroso group (an α-hydrogen) in 2-Nitrosobenzene-1,3-diol allows for prototropic tautomerism, establishing an equilibrium between the nitroso form and its corresponding oxime isomer. This equilibrium is a well-documented phenomenon in related aromatic nitroso compounds.

Experimental Elucidation of Tautomeric Forms

In compounds capable of nitroso-oxime tautomerism, the equilibrium often heavily favors the oxime form. researchgate.net The greater stability of the oxime tautomer is generally attributed to the relative strengths of the bonds involved; the carbon-nitrogen double bond (C=N) in the oxime is stronger than the nitrogen-oxygen double bond (N=O) in the nitroso form, a consequence of the difference in electronegativity between the constituent atoms. researchgate.netmdpi.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating such equilibria. For instance, in studies of o-nitrosophenols and naphthols, distinct spectroscopic signatures for each tautomer allow for their identification and quantification in solution. abct.fr While specific experimental data for this compound is limited, the established principles suggest that the quinone-monooxime tautomer would be the predominant species.

Solvatochromic Effects on Tautomeric Preferences

The position of the tautomeric equilibrium can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the tautomers. Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding, thereby shifting the equilibrium. researchgate.net The effect of solvent on tautomeric preferences has been documented for various systems, where changes in solvent polarity can alter the relative stabilities of the isomers. nih.govmissouri.edu For example, theoretical studies on substituted nitropurines show that the electron-accepting properties of the nitro group and the relative stabilities of different tautomers are linearly dependent on the reciprocal of the solvent's dielectric constant. mdpi.com It is therefore expected that the nitroso-oxime equilibrium of this compound would also exhibit sensitivity to the solvent environment, with more polar or hydrogen-bonding solvents potentially altering the tautomeric ratio.

Keto-Enol Tautomerism of the Diol Moiety

The resorcinol (B1680541) (1,3-diol) portion of the molecule can theoretically undergo keto-enol tautomerism, where a proton migrates from a hydroxyl group to a ring carbon, creating a keto-cyclohexene derivative.

Structural Characterization of Keto and Enol Forms

For most simple phenols, the keto-enol equilibrium overwhelmingly favors the enol (phenolic) form due to the substantial stabilization energy gained from maintaining the aromaticity of the benzene (B151609) ring. libretexts.org The keto tautomer, being non-aromatic, is significantly less stable. missouri.edu Therefore, in the case of this compound, the di-enol form (the aromatic resorcinol ring) is expected to be the exclusive form under normal conditions. Factors that can favor the keto form in other systems, such as the presence of multiple carbonyl groups and opportunities for intramolecular hydrogen bonding in the keto tautomer, are less significant compared to the high energetic cost of disrupting the aromatic system in this context. masterorganicchemistry.com

Influence of Substituents on Tautomeric Ratios

The electronic nature of substituents on a benzene ring can influence keto-enol equilibria. In systems where both tautomers are more closely matched in energy, such as β-diketones, electron-withdrawing groups tend to stabilize the enol form, while electron-donating groups can favor the keto form. researchgate.neted.gov This effect is related to the substituent's influence on the acidity of the migrating proton and the stability of the resulting conjugated system. researchgate.net For this compound, the powerful stabilizing effect of aromaticity in the diol moiety means that even with the addition of various substituents, the equilibrium would still be expected to lie almost entirely on the side of the enol form. Any influence from substituents would likely be insufficient to overcome the substantial energy barrier to form a non-aromatic keto tautomer.

Intramolecular Hydrogen Bonding and its Role in Tautomer Stability

Intramolecular hydrogen bonding is a critical factor in determining the conformational preferences and stability of tautomers in ortho-substituted phenols. In this compound, the proximity of the nitroso group and the two hydroxyl groups allows for the formation of strong internal hydrogen bonds.

Coordination Chemistry of 2 Nitrosobenzene 1,3 Diol As a Ligand

Ligand Design and Denticity Considerations

2-Nitrosobenzene-1,3-diol possesses multiple potential coordination sites: the oxygen and nitrogen atoms of the nitroso group, and the oxygen atoms of the two hydroxyl groups. This allows for various binding modes and denticities. As a ligand, it can act as a monodentate, bidentate, or bridging ligand. The specific coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the pH of the medium, which affects the deprotonation of the hydroxyl groups.

Nitrosoarenes, in general, are effective Lewis bases and serve as ligands for a multitude of complexes, typically coordinating through the nitrogen atom. wikipedia.org However, in the case of ortho-nitrosophenols like this compound, a resonance equilibrium exists between the nitrosophenol and the more favored quinone-monoxime tautomeric forms. nih.govencyclopedia.pub This tautomerism plays a crucial role in its coordination behavior, with evidence suggesting that coordination often occurs through the nitrogen atom of the oxime group and the oxygen atom of the adjacent deprotonated hydroxyl group, forming a stable five-membered chelate ring.

The presence of a second hydroxyl group at the meta-position (position 3) introduces further possibilities for coordination, including the potential for bridging between two metal centers or forming more complex polynuclear structures.

Complexation with Transition Metal Ions

This compound and related nitrosophenols readily form stable complexes with a variety of transition metal ions, including those of copper(II), iron(II/III), cobalt(II/III), nickel(II), and palladium(II). nih.govencyclopedia.pub The significant binding affinity is demonstrated by the rapid and often quantitative formation of these complexes. nih.gov

The synthesis of metal complexes with this compound can be approached in several ways. A common method involves the direct reaction of the pre-formed ligand with a suitable metal salt in a monophasic or biphasic solvent system. nih.govencyclopedia.pub For instance, reacting the ligand in an organic solvent with an aqueous solution of a metal salt, like copper(II) chloride, can lead to a rapid and quantitative reaction. nih.gov

An alternative and historically significant method is the Baudisch reaction, which involves the in situ formation of the ortho-nitrosophenol ligand in the presence of a metal ion, typically copper(I) or (II). nih.govencyclopedia.pub This reaction functionalizes an aromatic ring by adding a hydroxyl and a nitroso group with ortho-regioselectivity, with the newly formed ligand immediately coordinating to the metal ion present in the reaction mixture. nih.govencyclopedia.pub

The coordination modes of nitrosophenol-type ligands are diverse. As established through techniques like infrared spectroscopy and single-crystal X-ray diffraction, these ligands often coordinate to metal centers through the nitrogen of the nitroso group (in its quinone-monoxime tautomeric form) and the oxygen of the phenolic hydroxyl group. encyclopedia.pub

The resulting metal complexes exhibit various geometries depending on the metal ion and the stoichiometry of the ligand-to-metal ratio. For example, with copper(II), bis-ligated dimeric structures are common. encyclopedia.pub In contrast, larger metal ions or those in higher oxidation states, such as iron(III) or cobalt(III), can accommodate three ligands, leading to octahedral hexacoordinate structures. encyclopedia.pub The specific geometry is also influenced by the steric bulk of substituents on the ligand. encyclopedia.pub For instance, Jahn-Teller distortions can lead to distorted octahedral geometries in certain copper(II) complexes. encyclopedia.pub

The electronic and structural properties of metal-nitrosobenzene-1,3-diol complexes are investigated using a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the N-O and C-N bonds upon complexation provide insight into which atoms are involved in bonding to the metal ion. For instance, a shift in the N-O stretching frequency can help distinguish between coordination through the nitrogen or oxygen atom of the nitroso group. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: These complexes are typically highly colored, a characteristic that is studied using UV-Vis spectroscopy. The spectra reveal information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands, which are often responsible for the intense colors. researchgate.net

Magnetic Susceptibility: Measurements of magnetic susceptibility help to determine the magnetic properties of the complexes, which are dependent on the metal ion and its oxidation state, as well as the geometry of the complex. nih.gov

| Technique | Information Obtained |

| Infrared Spectroscopy | Coordination mode, changes in bond vibrations (N-O, C-O) |

| UV-Visible Spectroscopy | Electronic transitions, d-d transitions, charge transfer bands |

| X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, crystal packing |

| Magnetic Susceptibility | Electronic spin state, magnetic moment of the metal center |

Supramolecular Assembly through Coordination

The functional groups on the this compound ligand and its resulting metal complexes can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to the construction of supramolecular assemblies. tus.ac.jpmdpi.com The directional nature of metal-ligand coordination bonds, combined with these weaker interactions, allows for the rational design of complex, higher-order structures. rsc.orgbirmingham.ac.uk

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. unimelb.edu.au In the context of this compound, metal-ligand interactions are the primary driving force for the formation of discrete metallosupramolecular architectures or extended coordination polymers. tus.ac.jp

The geometry of the metal complex acts as a template, directing the spatial arrangement of the ligands. The additional functional groups, such as the second hydroxyl group on the benzene (B151609) ring, can then form intermolecular hydrogen bonds with adjacent complexes, leading to the formation of one-, two-, or three-dimensional networks. nih.gov The choice of metal ion, with its preferred coordination number and geometry (e.g., tetrahedral, square planar, or octahedral), combined with the specific binding mode of the this compound ligand, dictates the final topology of the self-assembled supramolecular structure. nih.gov These processes can lead to the formation of materials like coordination polymers or metal-organic frameworks (MOFs), where the metal complexes act as nodes and the ligands (or parts of them) act as linkers. tib.eu

Lack of Specific Research on Helical or Cage-Like Supramolecular Structures with this compound

Extensive searches for research detailing the use of this compound in the design and synthesis of helical or cage-like supramolecular structures have not yielded specific examples in the scientific literature. While the field of supramolecular chemistry is vast and involves the creation of complex architectures from molecular components, it appears that this compound has not been a focus of research in this particular area.

General principles of coordination chemistry suggest that ligands with multiple binding sites, such as this compound, have the potential to form intricate multi-metallic assemblies. The nitroso and diol functionalities could theoretically coordinate to metal centers, leading to the formation of polynuclear complexes. The geometry of the ligand and the coordination preferences of the metal ion would be critical factors in directing the self-assembly process towards specific architectures like helices or cages.

However, at present, there are no available scientific reports that specifically describe the successful design, synthesis, and characterization of such helical or cage-like structures utilizing this compound as the primary ligand. The existing literature on related compounds often focuses on simpler coordination complexes or different classes of ligands for the construction of these advanced supramolecular systems.

Therefore, a detailed discussion, including research findings and data tables on the "Design of Helical or Cage-like Supramolecular Structures" involving this compound, cannot be provided due to the absence of published research on this specific topic.

Advanced Spectroscopic Characterization of 2 Nitrosobenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of 2-Nitrosobenzene-1,3-diol. While a definitive, publicly available experimental spectrum for this compound is not readily found, its expected NMR characteristics can be inferred from its structure and data from related compounds like nitroanilines and resorcinol (B1680541). hmdb.caresearchgate.net

In ¹H NMR spectroscopy, the aromatic protons would exhibit distinct chemical shifts influenced by the electron-withdrawing nitroso group and the electron-donating hydroxyl groups. The protons on the benzene (B151609) ring are expected to appear as multiplets in the aromatic region of the spectrum. The hydroxyl protons would likely present as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The carbon atoms directly bonded to the hydroxyl and nitroso groups would show characteristic downfield shifts. The presence of tautomers would complicate both ¹H and ¹³C NMR spectra, potentially showing multiple sets of peaks corresponding to each form in equilibrium.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | ~9.0-10.0 (broad s) | ~155-160 |

| C2-NO | - | ~140-150 |

| C3-OH | ~9.0-10.0 (broad s) | ~155-160 |

| C4-H | ~6.5-7.5 (m) | ~105-115 |

| C5-H | ~6.5-7.5 (m) | ~125-135 |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For this compound, these techniques are crucial for identifying the characteristic vibrations of its key functional groups and distinguishing between its tautomeric forms.

The IR spectrum of the more stable tautomer, 2-nitroresorcinol (B108372), provides significant insight. chemicalbook.com Key vibrational bands would include:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydroxyl groups involved in intermolecular hydrogen bonding.

N-O Stretching (Nitro Group): Two distinct bands corresponding to the asymmetric and symmetric stretching of the NO₂ group, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

N=O Stretching (Nitroso Group): For the nitroso tautomer, a characteristic N=O stretching vibration would be expected around 1500-1620 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.

C-O Stretching: Strong absorptions around 1200-1300 cm⁻¹ due to the stretching of the C-O bonds of the phenolic groups.

Raman spectroscopy, which provides complementary information, would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. researchgate.netlongdom.org

Table 2: Key IR Absorption Frequencies for this compound and its Tautomers

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (Broad) |

| Aromatic C-H Stretch | Aryl C-H | 3000-3100 |

| N=O Stretch | Nitroso (-NO) | 1500-1620 |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | ~1530 |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | ~1350 |

| Aromatic C=C Stretch | Benzene Ring | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation system. This technique is especially valuable for studying the tautomeric equilibrium of this compound. rsc.org The different tautomers (nitroso-phenol, nitro-phenol, and quinone-oxime) possess distinct electronic structures and would therefore exhibit different absorption maxima (λ_max).

The nitroso-phenol form would likely display a weak n → π* transition in the visible region (around 700 nm), which is characteristic of the nitroso group and responsible for the typical blue or green color of such compounds. nih.govwikipedia.org

The nitro-phenol tautomer (2-nitroresorcinol) would show strong π → π* transitions at shorter wavelengths, typically below 400 nm, similar to other nitrophenols. researchgate.net

The quinone-oxime form would also have its own characteristic absorption bands related to its extended conjugated system.

The position and intensity of these absorption bands can be influenced by solvent polarity and pH. rsc.org By monitoring changes in the UV-Vis spectrum under different conditions, it is possible to study the dynamics of the tautomeric equilibrium. For instance, changing the solvent or pH could favor one tautomer over another, leading to a corresponding shift in the observed λ_max. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for Tautomers of this compound

| Tautomeric Form | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Nitroso-phenol | n → π* | ~650-750 |

| Nitroso-phenol | π → π* | ~280-320 |

| Nitro-phenol (2-Nitroresorcinol) | π → π* | ~270-350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (or its tautomer 2-nitroresorcinol), the molecular formula is C₆H₅NO₄, corresponding to a molecular weight of approximately 155.11 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 155. The subsequent fragmentation pattern provides structural clues. nih.govnist.gov Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro or nitroso group and other small neutral molecules. researchgate.netnih.govyoutube.com

Expected fragmentation includes:

Loss of NO: A fragment ion at m/z 125 ([M-NO]⁺) resulting from the cleavage of the C-N bond in the nitroso tautomer.

Loss of NO₂: A fragment at m/z 109 ([M-NO₂]⁺) from the loss of the nitro group in the nitro-phenol tautomer. This is often a prominent peak in the mass spectra of nitroaromatic compounds. nih.gov

Loss of OH: A peak at m/z 138 ([M-OH]⁺) from the elimination of a hydroxyl radical.

Loss of CO: Subsequent fragmentation of the ring structure can lead to the loss of carbon monoxide (CO), resulting in peaks at m/z 81 (from the [M-NO₂]⁺ fragment) and others.

Table 4: Major Fragment Ions in the Mass Spectrum of 2-Nitroresorcinol (Tautomer)

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 155 | [C₆H₅NO₄]⁺˙ (Molecular Ion) | - |

| 138 | [C₆H₄NO₃]⁺ | OH |

| 125 | [C₆H₅O₃]⁺ | NO |

| 109 | [C₆H₅O₂]⁺ | NO₂ |

| 95 | [C₅H₃O₂]⁺ | NO₂, CO |

Data derived from the NIST Chemistry WebBook for 2-Nitroresorcinol. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.govnih.gov While a published crystal structure for this compound was not found in available databases, a successful crystallographic analysis would provide invaluable and unambiguous structural information.

Should a suitable single crystal be grown, X-ray diffraction analysis would reveal:

Tautomeric Form: It would definitively identify which tautomer (nitroso-phenol, nitro-phenol, or quinone-oxime) exists in the solid state.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined, confirming details such as the planarity of the benzene ring and the geometry of the substituent groups.

Intermolecular Interactions: The analysis would map out the network of intermolecular forces, such as hydrogen bonding between the hydroxyl and nitroso/nitro groups of adjacent molecules, and π-π stacking interactions between aromatic rings.

Crystal Packing: It would provide detailed information about the crystal lattice, including the unit cell dimensions (a, b, c, α, β, γ) and the space group symmetry.

This data is crucial for understanding the compound's solid-state properties and for correlating its structure with its observed spectroscopic and physical characteristics.

Table 5: Data Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact geometric details of the molecular structure. |

| Hydrogen Bonding Network | Identification and geometry of intermolecular hydrogen bonds. |

Computational Chemical Investigations of 2 Nitrosobenzene 1,3 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict a wide range of molecular properties.

Geometry Optimization and Electronic Structure Analysis

Detailed DFT studies focusing specifically on the geometry optimization and electronic structure of 2-Nitrosobenzene-1,3-diol are not extensively available in the public literature. Such studies would typically involve using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*) to determine the most stable three-dimensional arrangement of the atoms. The analysis would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, electronic structure analysis would reveal details about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For aromatic and nitroso-substituted compounds, these calculations often shed light on the effects of electron-donating hydroxyl groups and the electron-withdrawing nitroso group on the aromatic ring's electron density.

Reaction Pathway Elucidation and Transition State Analysis

Research elucidating specific reaction pathways and transition states involving this compound through DFT calculations is currently limited. This type of investigation is crucial for understanding reaction mechanisms, predicting reaction kinetics, and identifying potential products. The process involves mapping the potential energy surface of a reaction, locating the transition state structures (first-order saddle points), and calculating the activation energy barriers. For a molecule like this compound, potential reactions of interest could include its synthesis, degradation, or its interaction with other chemical species.

Prediction of Spectroscopic Properties

While DFT is a powerful tool for predicting spectroscopic properties, specific computational studies detailing the IR, UV-Vis, and NMR spectra of this compound are not readily found. Theoretical predictions are performed by first optimizing the ground-state geometry and then calculating vibrational frequencies (for IR spectra), electronic transitions (for UV-Vis spectra), and chemical shifts (for NMR spectra). Comparing these theoretical spectra with experimental data is a standard method for confirming molecular structures.

Exploration of Tautomeric Preferences and Energy Landscapes

The structure of this compound, with its nitroso and hydroxyl groups, suggests the possibility of tautomerism, such as the equilibrium between the nitroso form and a quinone-oxime form. Computational exploration of these tautomeric preferences involves calculating the relative energies of the different tautomers to determine their stability and predict their equilibrium populations. Constructing an energy landscape helps to visualize the relative stabilities of different isomers and the energy barriers for their interconversion. However, specific studies applying this analysis to this compound are not prominently featured in available research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound, particularly in a solvent or in the solid state. MD simulations model the movement of atoms over time, allowing for the exploration of different molecular conformations and the study of non-covalent interactions like hydrogen bonding. At present, dedicated MD simulation studies for this compound are not widely published. Such research would be valuable for understanding its behavior in biological or material science contexts.

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to characterize chemical bonding. By locating bond critical points and analyzing the properties of the electron density at these points (such as its value and its Laplacian), one can classify interactions as covalent, ionic, or hydrogen bonds. A QTAIM analysis of this compound would provide a quantitative description of the bonding within the molecule, including the nature of the C-N, N-O, and O-H bonds, as well as any intramolecular hydrogen bonds. Specific QTAIM studies focused on this compound are not currently available in the surveyed literature.

Applications in Organic Synthesis and Material Science Precursors

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the nitroso group, in conjunction with the diol functionality, makes 2-Nitrosobenzene-1,3-diol a valuable starting material for constructing intricate molecular architectures, particularly nitrogen-containing heterocyclic compounds like phenazines.

Phenazines are a class of natural and synthetic compounds with a wide range of biological activities, including antimicrobial and antitumor effects. researchgate.net The synthesis of phenazine (B1670421) derivatives can be achieved through several methods, including the condensation of nitrosoarenes with anilines (the Baeyer-Mills reaction) or the reaction of catechols with o-phenylenediamines. researchgate.netwikipedia.org this compound is a key intermediate for producing substituted phenazines, such as 1,3-dihydroxyphenazine, a regioisomer of the naturally occurring antibiotic iodinin. skemman.is The general approach involves the condensation of a nitroso-compound with an appropriate aniline (B41778) derivative. The presence of the 1,3-diol moiety on the 2-nitrosobenzene scaffold directly leads to the formation of dihydroxyphenazines, which are of significant interest for further functionalization, such as O-acylation, to create libraries of potential therapeutic agents. skemman.is

Furthermore, the nitroso group is known to participate in Diels-Alder reactions, acting as a dienophile to react with dienes, and in condensation reactions with compounds containing active methylene (B1212753) groups (the Ehrlich-Sachs reaction), leading to the formation of imines. wikipedia.org These reactions open pathways to a variety of complex structures that are otherwise difficult to synthesize.

Functionalization of Aromatic Scaffolds for Diverse Chemical Libraries

The functional groups of this compound allow it to be a key reagent for the functionalization of other aromatic systems. This capability is crucial for generating diverse chemical libraries for drug discovery and material science research. The targeted modification of natural phenols and other aromatic scaffolds can significantly enhance their biological activity. nih.gov

The nitroso group is a potent electrophile and can react with electron-rich aromatic compounds, such as anilines and phenols, to introduce new functionalities. wikipedia.org For instance, the Mills reaction, a condensation reaction between a nitroso compound and an aniline, produces azobenzene (B91143) derivatives. wikipedia.org This reaction can be used to link different aromatic scaffolds together, creating larger, conjugated systems with unique electronic and photophysical properties.

The table below summarizes key reactions where the nitroso group is used to functionalize other molecules.

| Reaction Name | Reactant Type | Resulting Functional Group/Product |

| Baeyer-Mills Reaction | Anilines | Azobenzene Derivatives |

| Ehrlich-Sachs Reaction | Active Methylene Compounds | Imines (Schiff bases) |

| Diels-Alder Reaction | Dienes | Dihydro-1,2-oxazines |

| Nitroso-Ene Reaction | Alkenes with Allylic Hydrogen | Allylic Hydroxylamines |

These transformations demonstrate the utility of a nitroso-functionalized molecule like this compound in creating a wide array of derivatives from simple starting materials, thereby expanding the scope of accessible chemical structures for various applications.

Potential as Building Blocks for Polymeric Materials

The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a prime candidate for use as a monomer in step-growth polymerization. Diols are fundamental building blocks for producing a vast range of polymers, including polyesters and polyethers. tandfonline.com The analogous compound, 2-nitroresorcinol (B108372), is utilized in the synthesis of porous materials through thermal polycondensation with reagents like cyanuric chloride. fishersci.cacymitquimica.com This suggests a similar potential for this compound.

The hydroxyl groups can react with dicarboxylic acids, acyl chlorides, or isocyanates to form polyesters, polycarbonates, and polyurethanes, respectively. The presence of the nitroso group on the polymer backbone would introduce unique properties. This group could serve as a site for post-polymerization modification, act as a redox-active center, or influence the polymer's thermal stability and solubility.

Furthermore, processes have been developed to produce high-purity amino-1,3-benzenediols from their nitro-precursors. google.com These diamino-diols are subsequently used to prepare high-molecular-weight polybenzoxazoles, a class of high-performance polymers with exceptional thermal and chemical resistance. google.com Given that the nitroso group is an intermediate in the reduction of a nitro group to an amine, this compound could be a strategic monomer in the synthesis of such advanced polymers. It could potentially be polymerized first, followed by reduction of the nitroso groups to amines to yield a functional poly(amino-diol), or reduced to the diamine monomer prior to polymerization.

The table below outlines potential polymer classes that could be synthesized using this compound as a monomer.

| Polymer Class | Potential Co-monomer / Reagent | Resulting Linkage |

| Polyesters | Dicarboxylic acids (e.g., Terephthalic acid) | Ester |

| Polycarbonates | Phosgene or Diphenyl Carbonate | Carbonate |

| Polyethers | Dihalides (e.g., 1,4-Dichlorobutane) | Ether |

| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Urethane |

| Polybenzoxazoles | Dicarboxylic Acids (via reduction to diamine) | Oxazole Ring |

The exploration of this compound as a monomer is a promising avenue for creating novel functional polymers with tailored properties for specialized applications in electronics, aerospace, and biomedical fields.

Green Chemistry Principles in the Synthesis and Transformation of 2 Nitrosobenzene 1,3 Diol

Development of Environmentally Benign Synthetic Methods

Traditional methods for the synthesis of 2-nitroresorcinol (B108372) typically involve the use of a nitrating mixture composed of concentrated nitric acid and sulfuric acid. chemrj.org This process is known to generate significant quantities of acid waste, posing serious environmental, disposal, and cost challenges. chemrj.orgresearchgate.net In response, research has shifted towards developing cleaner, more sustainable synthetic pathways that align with the principles of green chemistry. These modern approaches prioritize the use of safer solvents, catalytic systems to improve efficiency and selectivity, and innovative energy sources like microwave irradiation to reduce reaction times. chemrj.orgunimi.it

Solvent-Free or Aqueous Reaction Media

A key principle of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives, with water being the most desirable choice.

Recent developments have demonstrated the successful synthesis of 2-nitroresorcinol in an aqueous phosphate (B84403) buffer system. chemicalbook.com In one method, resorcinol (B1680541) is dissolved in a phosphate buffer at pH 7, followed by the addition of sodium nitrite (B80452) and hydrogen peroxide to initiate the nitration reaction at room temperature. chemicalbook.comguidechem.com This approach avoids the use of corrosive mineral acids and organic solvents.

Similarly, the transformation of 2-nitroresorcinol into its corresponding amine, 2-aminoresorcinol (B1266104), has been effectively carried out using an ethanol-water solvent mixture. unimi.it Research indicates that the reaction proceeds faster in a medium composed almost entirely of water, which is attributed to the high intramolecular hydrogen bonding within the 2-nitroresorcinol molecule. unimi.it However, the substrate's limited solubility in pure water necessitates the use of a co-solvent like ethanol (B145695) to achieve a practical catalytic transformation. unimi.it

Catalytic Processes for Reduced Waste Generation

Catalytic reactions are fundamental to green chemistry as they can significantly reduce waste by replacing stoichiometric reagents, increasing selectivity, and enabling reactions under milder conditions.

Several catalytic systems have been developed for the synthesis and transformation of 2-nitroresorcinol. In a green synthesis method starting from resorcinol, an Fe-Al-MCM-41 molecular sieve has been used as a catalyst in an aqueous phosphate buffer with sodium nitrite and hydrogen peroxide. chemicalbook.com This heterogeneous catalyst facilitates the reaction at room temperature, and when it was used, the yield of 2-nitroresorcinol was 27.4%. chemicalbook.com In the same study, a water-soluble tetrakis (sodium sulfonate-based) iron porphyrin was also used as a catalyst for the same reaction, resulting in a 2-nitroresorcinol yield of 9.9%. chemicalbook.com

Microwave-assisted synthesis, another green technique, has been employed for the nitration of resorcinol using various metal nitrates as nitrating agents and oxalic acid as a catalyst, completely avoiding the use of strong mineral acids. chemrj.org Furthermore, the reduction of 2-nitroresorcinol to 2-aminoresorcinol has been achieved with excellent chemoselectivity using a cobalt-based heterogeneous catalyst. unimi.it This process is notable as it represents the first example of a non-noble metal-catalyzed reduction of 2-nitroresorcinol, and the product can be purified by simple filtration, which avoids waste-producing chromatographic separation techniques. unimi.it Another transformation involves a 'one-pot' reduction and subsequent cyclization using hexahydrated ferric chloride-activated carbon as a catalyst and hydrazine (B178648) hydrate (B1144303) as a reducing agent. nih.gov

| Reaction Type | Catalyst | Reagents | Solvent/Conditions | Yield of 2-Nitroresorcinol | Reference |

|---|---|---|---|---|---|

| Nitration | Fe-Al-MCM-41 molecular sieve | Resorcinol, Sodium Nitrite, Hydrogen Peroxide | Aqueous phosphate buffer (pH 7), 20°C | 27.4% | chemicalbook.com |

| Nitration | Water-soluble iron porphyrin | Resorcinol, Sodium Nitrite, Hydrogen Peroxide | Aqueous phosphate buffer (pH 7), 20°C | 9.9% | chemicalbook.com |

| Nitration | Oxalic Acid / Metal Nitrates | Resorcinol, various metal nitrates | Microwave irradiation | Not specified for 2-nitro isomer, focus was on 4-nitro isomer | chemrj.org |

| Traditional Nitration (for comparison) | None (stoichiometric) | Resorcinol, Conc. Nitric Acid, Conc. Sulfuric Acid | Water bath, 60°C | 34% | chemrj.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric in green chemistry that evaluates how many atoms of the reactants are incorporated into the desired final product. A high atom economy indicates less waste generation in the form of byproducts.

The traditional synthesis of 2-nitroresorcinol via nitration with a mixture of concentrated sulfuric and nitric acids exhibits poor atom economy. chemrj.org In this process, the sulfuric acid acts as a catalyst and a dehydrating agent but is ultimately converted into a large volume of acidic waste that requires neutralization and disposal, adding no atoms to the final product. chemrj.orgresearchgate.net

In contrast, modern catalytic methods significantly improve atom economy. For instance, the synthesis using resorcinol, sodium nitrite, and hydrogen peroxide is more atom-economical. chemicalbook.com In this reaction, the primary byproduct is water, which is environmentally harmless. While the yield may vary depending on the specific catalyst used, the intrinsic efficiency of the transformation is higher because a greater proportion of the reactant atoms is incorporated into the target molecule or harmless byproducts. chemicalbook.com Similarly, catalytic hydrogenation of 2-nitroresorcinol to 2-aminoresorcinol is highly atom-economical, with water being the sole byproduct. unimi.it The focus on catalytic pathways, therefore, represents a direct effort to improve reaction efficiency and minimize the generation of non-value, often hazardous, waste streams.

Renewable Feedstock Utilization in Precursor Synthesis

The twelfth principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. The primary precursor for synthesizing 2-nitroresorcinol is resorcinol. chemrj.orgchemicalbook.com Traditionally, resorcinol is derived from petrochemical sources. However, significant research has explored its production from renewable biomass.

Resorcinol can be isolated directly from various plant species and can also be derived from the processing of lignocellulose or cellulose, which are abundant biopolymers. researchgate.netrsc.org This provides a direct route to a bio-based precursor for 2-nitroresorcinol.

Furthermore, research into renewable polymers has demonstrated the use of resorcinol in combination with other biomass-derived platform chemicals. nih.govacs.org For example, furfural, an aldehyde that is readily produced from agricultural wastes like corncobs and sugarcane bagasse, can be reacted with resorcinol to synthesize thermosetting resins. nih.govacs.org This highlights the potential for integrating the precursor of 2-nitroresorcinol into a broader biorefinery concept, where petroleum-based chemicals are replaced with sustainable alternatives derived from biomass.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products